Cyamemazine

Description

Structure

3D Structure

Properties

IUPAC Name |

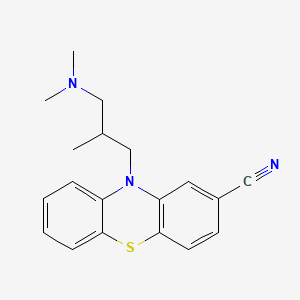

10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFGIOIONGJGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863190 | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3546-03-0 | |

| Record name | 2-Cyano-10-(3-dimethylamino-2-methylpropyl)phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyamemazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyamemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyamemazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYAMEMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2JGV5CNU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

204-205 | |

| Record name | Cyamemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Atypical Antipsychotic Profile of Cyamemazine: A Comprehensive Pharmacological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyamemazine, a phenothiazine derivative, has long been utilized in clinical practice for the management of schizophrenia and anxiety-related symptoms.[1] While historically classified as a typical antipsychotic, a growing body of evidence reveals a pharmacological profile more aligned with atypical antipsychotics. This distinction is primarily attributed to its potent antagonist activity at various serotonin receptors, which contributes to a favorable side-effect profile, particularly a reduced incidence of extrapyramidal symptoms (EPS), and significant anxiolytic properties.[1][2] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Pharmacological Profile: Receptor Binding Affinity

This compound exhibits a broad receptor binding profile, with high affinity for a range of dopamine, serotonin, histamine, muscarinic, and adrenergic receptors. Its "atypicality" stems from a higher affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors, a characteristic shared with other atypical antipsychotics.[3][4] This differential affinity is believed to mitigate the risk of motor side effects commonly associated with D2 receptor blockade in the nigrostriatal pathway.

Table 1: Receptor Binding Affinity of this compound (Ki in nM)

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine Receptors | ||

| Human D1 | 3.9 | |

| Human D2 | 5.8 | |

| Human D2L | 4.6 | |

| Human D2S | 3.3 | |

| Human D3 | 6.2 | |

| Human D4.2 | 8.5 | |

| Human D5 | 10.7 | |

| Serotonin Receptors | ||

| Human 5-HT1A | Low Affinity | |

| Human 5-HT2A | 1.5 | |

| Human 5-HT2C | 11.8 | |

| Human 5-HT3 | 2900 | |

| Human 5-HT7 | 22 | |

| Histamine Receptors | ||

| H1 | High Affinity | |

| Muscarinic Receptors | ||

| M1 | 13 | |

| M2 | 42 | |

| M3 | 321 | |

| M4 | 12 | |

| M5 | 35 | |

| Adrenergic Receptors | ||

| α1 | High Affinity |

Functional Activity and Signaling Pathways

This compound's interaction with various receptors translates into distinct functional outcomes. Its antagonist activity at D2 receptors is central to its antipsychotic efficacy, while its potent blockade of 5-HT2A and 5-HT2C receptors contributes to its atypical profile and anxiolytic effects.

Signaling Pathway of this compound's Atypical Antipsychotic Action

References

- 1. This compound as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.isciii.es [scielo.isciii.es]

- 3. A positron emission tomography (PET) study of cerebral dopamine D2 and serotonine 5-HT2A receptor occupancy in patients treated with this compound (Tercian) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Receptor Binding Affinity of Cyamemazine: 5-HT2A vs. D2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyamemazine (Tercian®) is a phenothiazine-class antipsychotic agent utilized in the treatment of schizophrenia and, notably, for psychosis-associated anxiety.[1][2] Although structurally classified as a typical antipsychotic, its pharmacological profile and clinical effects align more closely with atypical antipsychotics.[1][3] This distinction is largely attributed to its unique receptor binding profile, characterized by potent antagonism at multiple serotonin receptors in addition to the classical dopamine D2 receptor blockade.[2] This guide provides an in-depth analysis of this compound's binding affinity for the serotonin 2A (5-HT2A) and dopamine D2 receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows. A central finding is that this compound exhibits a significantly higher affinity for the 5-HT2A receptor compared to the D2 receptor, a feature believed to underlie its low propensity for inducing extrapyramidal side effects.

Receptor Binding Affinity: Quantitative Data

The affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. This compound's binding profile reveals a clear preference for the 5-HT2A receptor over the D2 receptor.

In vitro studies using human recombinant receptors have consistently demonstrated that this compound's affinity for h5-HT2A receptors is approximately four times higher than for hD2 receptors. This potent 5-HT2A antagonism is a key characteristic shared with atypical antipsychotics and is linked to a reduced risk of extrapyramidal symptoms. The data from key studies are summarized in the table below.

| Receptor Subtype | Ligand | Ki (nM) | Cell Line / Tissue Source | Reference |

| Human 5-HT2A | This compound | 1.5 ± 0.7 | CHO Cells | |

| Human D2 | This compound | 5.8 ± 0.8 | CHO Cells | |

| Human D2L | This compound | 4.6 | Sf9 Cells | |

| Human D2S | This compound | 3.3 | Sf9 Cells | |

| Human 5-HT2A | Monodesmethyl this compound | 1.5 | CHO Cells | |

| Human D2 | Monodesmethyl this compound | 12 | CHO Cells | |

| Human 5-HT2A | This compound Sulfoxide | 39 | CHO Cells |

Table 1: Comparative binding affinities (Ki) of this compound and its primary metabolites for human serotonin 5-HT2A and dopamine D2 receptors.

Furthermore, in vivo studies in patients using positron emission tomography (PET) have confirmed these in vitro findings. These studies show that this compound induces near-saturation of 5-HT2A receptors even at low plasma concentrations, while occupancy of D2 receptors increases more gradually with dose and does not reach saturation. The effective plasma level of this compound required to achieve 50% occupancy of D2 receptors was found to be fourfold higher than that for 5-HT2A receptors.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities (Ki values) is predominantly achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor target.

Objective

To determine the binding affinity (Ki) of an unlabeled test compound (this compound) for a specific receptor (e.g., 5-HT2A or D2) by quantifying its ability to compete with and displace a radiolabeled ligand of known affinity.

Materials

-

Receptor Source: Homogenized membrane preparations from cultured cell lines stably expressing specific human recombinant receptor subtypes (e.g., CHO, HEK-293, Sf9 cells) are commonly used.

-

Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor. Examples include [³H]ketanserin for 5-HT2A receptors and [³H]spiperone or [¹¹C]raclopride for D2 receptors.

-

Test Compound: Unlabeled this compound dissolved in an appropriate solvent, with serial dilutions prepared.

-

Buffers:

-

Incubation Buffer: Typically a buffered solution such as 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold incubation buffer used to terminate the reaction and remove unbound radioligand.

-

-

Apparatus: 96-well microplates, a vacuum filtration manifold (e.g., cell harvester), glass fiber filters (e.g., GF/C), and a liquid scintillation counter.

Procedure: Competitive Inhibition Assay

-

Membrane Preparation: Frozen cell pellets expressing the target receptor are thawed and homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes. This wash step is often repeated. The final pellet is resuspended in assay buffer, and protein concentration is determined (e.g., using a BCA assay).

-

Assay Setup: The assay is performed in 96-well plates. To each well, the following are added in order:

-

Receptor membrane preparation (e.g., 50-120 µg protein).

-

A range of concentrations of the unlabeled test compound (this compound). For determining non-specific binding, a high concentration of a known standard antagonist is used instead. For total binding, only buffer is added.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

-

Incubation: The plates are incubated, often with gentle agitation, to allow the binding reaction to reach equilibrium. A typical condition is 60 minutes at 30°C.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration. The contents of each well are aspirated over a glass fiber filter, which traps the cell membranes (and thus the bound radioligand). Unbound radioligand passes through the filter.

-

Washing: The filters are immediately washed multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is then quantified using a liquid scintillation counter.

Data Analysis

-

The raw data (counts per minute) are converted to represent the amount of specifically bound radioligand at each concentration of the test compound.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

Non-linear regression analysis is used to fit the resulting sigmoidal curve and determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Visualizations

This compound Receptor Antagonism

The following diagram illustrates the fundamental antagonistic relationship of this compound with 5-HT2A and D2 receptors, highlighting its preferential affinity.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Cyamemazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamemazine, a phenothiazine derivative, is an antipsychotic and anxiolytic agent with a unique receptor binding profile. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of the this compound molecule. It includes a detailed analysis of its chemical composition, three-dimensional structure, and stereochemical properties. This document also presents its receptor binding affinities and discusses the experimental methodologies used for its characterization. Furthermore, key signaling pathways modulated by this compound are visualized to provide a deeper understanding of its mechanism of action.

Molecular Structure of this compound

This compound, with the IUPAC name 10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile, is a tricyclic compound belonging to the phenothiazine class of drugs.[1] Its chemical formula is C₁₉H₂₁N₃S, and it has a molecular weight of 323.46 g/mol .[2] The molecule consists of a phenothiazine core, a three-ring structure where two benzene rings are fused to a central thiazine ring, substituted with a cyano group at the 2-position. A dimethylaminomethylpropyl side chain is attached to the nitrogen atom of the thiazine ring.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁N₃S | [1] |

| Molecular Weight | 323.46 g/mol | [2] |

| IUPAC Name | 10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile | [1] |

| CAS Number | 3546-03-0 | |

| Melting Point | 204-205 °C | |

| Appearance | Light yellow to yellow-green powder | |

| Solubility | Soluble in DMSO |

Crystallographic Data and Molecular Geometry

Note: Detailed crystallographic data, including specific bond lengths and angles for various this compound salts, can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the deposition numbers CCDC 2107125–2107130, 2167745, and 2217813.

Stereochemistry of this compound

A critical aspect of this compound's molecular structure is the presence of a chiral center.

The Chiral Center and Enantiomers

The carbon atom at the 2-position of the propyl side chain, to which the methyl group is attached, is a stereocenter. This is because it is bonded to four different groups: a hydrogen atom, a methyl group, a dimethylaminomethyl group, and the phenothiazine ring system via the rest of the propyl chain. Consequently, this compound exists as a pair of enantiomers: (R)-Cyamemazine and (S)-Cyamemazine.

Commercially, this compound is available as a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers.

Pharmacological Significance of Stereochemistry

The differential pharmacological activities of the individual enantiomers of this compound have not been extensively reported in publicly available literature. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different binding affinities for their biological targets, leading to variations in efficacy and side-effect profiles. However, specific data on the receptor binding affinities or functional activities of (R)-Cyamemazine versus (S)-Cyamemazine are not available at the time of this writing. Further research is warranted to elucidate the specific contributions of each enantiomer to the overall therapeutic and adverse effects of racemic this compound.

Receptor Binding Profile

This compound is characterized by its broad receptor binding profile, acting as an antagonist at several dopamine and serotonin receptors. This multi-target engagement is believed to contribute to its antipsychotic and anxiolytic properties. The binding affinities of racemic this compound for various receptors, expressed as the inhibition constant (Ki), are summarized in Table 2.

| Receptor | Ki (nM) | Receptor Family | Source |

| Dopamine D₁ | 3.9 | Dopamine | |

| Dopamine D₂ | 4.6 - 5.8 | Dopamine | |

| Dopamine D₃ | 6.2 | Dopamine | |

| Dopamine D₄ | 8.5 | Dopamine | |

| Serotonin 5-HT₂ₐ | 1.5 | Serotonin | |

| Serotonin 5-HT₂c | 11.8 - 12 | Serotonin | |

| Serotonin 5-HT₃ | 75 | Serotonin | |

| Serotonin 5-HT₇ | 22 | Serotonin | |

| Muscarinic M₁ | 13 | Muscarinic | |

| Muscarinic M₂ | 42 | Muscarinic | |

| Muscarinic M₄ | 12 | Muscarinic | |

| Muscarinic M₅ | 35 | Muscarinic |

Experimental Protocols

Synthesis of Racemic this compound

A general synthetic route to phenothiazine derivatives like this compound involves the alkylation of the phenothiazine core. A plausible synthesis for racemic this compound is outlined below.

Workflow for the Synthesis of Racemic this compound:

Protocol:

-

Synthesis of 1-Chloro-3-(dimethylamino)-2-methylpropane: The precursor sidechain can be synthesized from 3-(dimethylamino)-2-methylpropan-1-ol by reaction with a chlorinating agent such as thionyl chloride.

-

Alkylation of 2-Cyanophenothiazine: 2-Cyanophenothiazine is reacted with 1-chloro-3-(dimethylamino)-2-methylpropane in the presence of a strong base, such as sodium amide, in an appropriate solvent like toluene. The reaction mixture is typically heated to drive the N-alkylation to completion.

-

Purification: The resulting crude product is then purified using standard techniques such as column chromatography to yield racemic this compound.

Chiral Separation of this compound Enantiomers

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for the separation of enantiomers. A general protocol for the chiral separation of phenothiazine derivatives is described below.

Workflow for Chiral HPLC Separation:

Protocol:

-

Column Selection: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series), is chosen.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) for basic compounds, is prepared.

-

Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.

-

Chromatography: The sample is injected into the HPLC system, and the enantiomers are separated on the chiral column. The separation is monitored using a UV detector at an appropriate wavelength.

-

Optimization: The mobile phase composition, flow rate, and column temperature may be optimized to achieve baseline separation of the two enantiomer peaks.

Radioligand Binding Assay for Receptor Affinity Determination

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. A general protocol for a competitive binding assay is provided below.

Workflow for Radioligand Binding Assay:

Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D₂ or serotonin 5-HT₂ₐ) are prepared.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways

This compound's therapeutic effects are mediated through its antagonism of various neurotransmitter receptors, primarily dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Dopamine D₂ Receptor Antagonism

Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of these receptors by this compound blocks the downstream signaling cascade initiated by dopamine.

Serotonin 5-HT₂ₐ Receptor Antagonism

Serotonin 5-HT₂ₐ receptors are GPCRs that couple to Gq/11 proteins. This compound's antagonism of these receptors inhibits the signaling pathway initiated by serotonin.

References

The Anxiolytic Antipsychotic: A Technical Guide to the Discovery and Developmental History of Cyamemazine (Tercian)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamemazine (Tercian), a phenothiazine derivative, represents a significant chapter in the history of psychopharmacology. Introduced in France in 1972 by Theraplix, it was initially classified as a typical antipsychotic. However, its unique pharmacological profile, characterized by potent anxiolytic properties and a reduced incidence of extrapyramidal side effects compared to its predecessors, has led to its consideration as an atypical antipsychotic in its clinical action. This in-depth technical guide chronicles the discovery and developmental journey of this compound, from its initial synthesis to its preclinical and clinical evaluation. It provides a comprehensive overview of its mechanism of action, receptor binding profile, pharmacokinetic properties, and clinical applications, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history and science of this unique psychotropic agent.

Discovery and Initial Synthesis

The story of this compound is rooted in the broader history of phenothiazine antipsychotics. Following the groundbreaking discovery of chlorpromazine's antipsychotic effects in the early 1950s by French researchers including Jean Delay and Pierre Deniker, the pharmaceutical industry embarked on a quest to synthesize and screen a vast array of phenothiazine derivatives in search of improved efficacy and safety profiles.[1][2][3][4][5]

This compound, chemically known as 10-(3-dimethylamino-2-methyl-propyl)phenothiazine-2-carbonitrile, was synthesized as part of these extensive research programs. The original synthesis of this compound is detailed in U.S. Patent 2,877,224. The key inventive step involved the introduction of a nitrile group at the 2-position of the phenothiazine ring, a modification that would later be understood to contribute to its unique receptor binding profile.

Original Synthesis Protocol (as described in U.S. Patent 2,877,224)

The synthesis of this compound, as outlined in the foundational patent, involves a multi-step process. Below is a likely representation of the core synthetic route:

-

Step 1: Synthesis of 2-Cyanophenothiazine. This intermediate is prepared by the reaction of phenothiazine with a cyanating agent, such as cuprous cyanide, in a suitable solvent at elevated temperatures. The reaction introduces the characteristic nitrile group onto the phenothiazine backbone.

-

Step 2: Alkylation of 2-Cyanophenothiazine. The nitrogen atom of the phenothiazine ring is then alkylated using 3-dimethylamino-2-methyl-1-chloropropane. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like toluene or xylene. The base deprotonates the phenothiazine nitrogen, creating a nucleophile that attacks the alkyl chloride, thereby attaching the side chain.

-

Step 3: Purification and Salt Formation. The resulting crude this compound base is then purified through techniques such as distillation under reduced pressure or recrystallization. For pharmaceutical use, the purified base is often converted to a more stable and water-soluble salt, such as the tartrate or maleate salt, by reacting it with the corresponding acid in a suitable solvent.

Preclinical Development

The preclinical evaluation of this compound was crucial in elucidating its pharmacological profile and identifying its potential therapeutic applications. These studies, primarily conducted in rodent models, revealed its antipsychotic and, notably, its potent anxiolytic properties.

Receptor Binding Profile

This compound exhibits a complex and multifaceted receptor binding profile that distinguishes it from many other phenothiazines. Unlike typical antipsychotics that primarily act as potent antagonists of the dopamine D2 receptor, this compound also shows high affinity for several serotonin receptor subtypes. This dual action is believed to be central to its clinical efficacy and favorable side-effect profile.

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 3.9 |

| Dopamine D2 | 5.8 |

| Dopamine D3 | 6.2 |

| Dopamine D4 | 8.5 |

| Serotonin 5-HT1A | Moderate Affinity |

| Serotonin 5-HT2A | 1.5 |

| Serotonin 5-HT2C | 11.8 |

| Serotonin 5-HT3 | 2900 |

| Serotonin 5-HT7 | 22 |

| Histamine H1 | High Affinity |

| Adrenergic α1 | High Affinity |

| Muscarinic M1 | Moderate Affinity |

Note: Ki values are compiled from various sources and represent the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Animal Models of Anxiety

The anxiolytic effects of this compound were demonstrated in several preclinical behavioral models.

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms, elevated from the ground. Anxiolytic compounds typically increase the time rodents spend in the open arms.

Experimental Protocol:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm with 40 cm high walls), elevated 50 cm above the floor.

-

Animals: Male mice are commonly used. They are habituated to the testing room for at least one hour before the experiment.

-

Procedure:

-

Mice are administered this compound (e.g., 0.25-1 mg/kg, intraperitoneally) or a vehicle control.

-

After a set pretreatment time (e.g., 30 minutes), each mouse is placed in the center of the maze, facing an open arm.

-

The behavior of the mouse is recorded for a 5-minute period.

-

The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

-

This test is also used to evaluate anxiety-like behavior. It is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment.

Experimental Protocol:

-

Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.

-

Animals: Male mice are typically used and are habituated to the testing environment.

-

Procedure:

-

Mice are treated with this compound (e.g., 0.375 mg/kg, intraperitoneally) or a vehicle.

-

Following the pretreatment period, each mouse is placed in the center of the lit compartment.

-

The animal's behavior is recorded for a 5-10 minute session.

-

Key behavioral measures include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. An increase in the time spent in the light compartment suggests an anxiolytic effect.

-

Clinical Development

The clinical development of this compound focused on its efficacy and safety in treating schizophrenia, psychosis-associated anxiety, and later, its potential in managing withdrawal syndromes.

Pharmacokinetics in Humans

Understanding the pharmacokinetic profile of this compound is essential for its safe and effective clinical use.

| Pharmacokinetic Parameter | Value |

| Bioavailability | 10-70% |

| Elimination Half-life | Approximately 10 hours |

| Metabolism | Hepatic, primarily by CYP1A2, CYP2C8, CYP2C9, and CYP3A4. Major metabolites include N-desmethylthis compound and this compound sulfoxide. |

| Excretion | Primarily renal |

| Clinically Relevant Serum Concentrations | Anxiolysis: 4-5 µg/L; Antipsychotic effect: 18-20 µg/L |

Clinical Trials

Clinical trials have demonstrated the efficacy of this compound in managing the symptoms of schizophrenia, particularly in patients with prominent anxiety. Its antipsychotic effects are observed at higher doses (e.g., 300-600 mg/day), while significant anxiolytic benefits are seen at lower doses (e.g., 25-100 mg/day). A notable advantage observed in clinical practice is its lower propensity to cause extrapyramidal side effects at therapeutic doses compared to older, typical antipsychotics.

A significant area of clinical investigation for this compound has been its utility in facilitating benzodiazepine withdrawal. A double-blind, comparative study investigated its efficacy against bromazepam.

Clinical Trial Protocol Example: this compound for Benzodiazepine Withdrawal

-

Objective: To compare the efficacy and safety of this compound with bromazepam in managing the symptoms of benzodiazepine withdrawal.

-

Study Design: A multicenter, randomized, double-blind, parallel-group study.

-

Patient Population: Patients with a history of long-term benzodiazepine use seeking to discontinue treatment.

-

Inclusion Criteria:

-

Age 18-65 years.

-

Diagnosis of an anxiety disorder for which benzodiazepines were prescribed.

-

Stable dose of benzodiazepine for at least 3 months.

-

-

Exclusion Criteria:

-

Concomitant severe psychiatric or medical conditions.

-

History of substance abuse (other than benzodiazepines).

-

Pregnancy or lactation.

-

-

Intervention:

-

Group 1: this compound (e.g., 25-50 mg/day).

-

Group 2: Bromazepam (e.g., 3-6 mg/day).

-

Treatment duration of 4 weeks, followed by a 2-week placebo period.

-

-

Primary Efficacy Endpoint: Change from baseline in the Hamilton Anxiety Rating Scale (HARS) score.

-

Secondary Endpoints: Withdrawal symptom severity, sleep quality, and global clinical impression.

-

Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are a result of its interaction with multiple neurotransmitter systems.

Dopaminergic and Serotonergic Pathways

This compound's antagonism of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects. However, its potent antagonism of 5-HT2A receptors is believed to counteract the D2 blockade in the nigrostriatal pathway, leading to a lower risk of extrapyramidal symptoms. Furthermore, the blockade of 5-HT2C and 5-HT7 receptors is hypothesized to contribute to its anxiolytic and antidepressant properties.

Caption: Simplified signaling pathways of this compound's action.

Developmental Timeline and Logical Relationships

The development of this compound can be visualized as a logical progression from chemical synthesis to clinical application.

Caption: Developmental workflow of this compound.

Conclusion

This compound stands as a noteworthy example of the evolution of antipsychotic medications. Its discovery, stemming from the systematic exploration of phenothiazine chemistry, led to a compound with a unique and clinically valuable pharmacological profile. The combination of antipsychotic and potent anxiolytic properties, coupled with a reduced liability for extrapyramidal side effects, has secured its place in the therapeutic armamentarium for specific psychiatric conditions. This technical guide has provided a comprehensive overview of its developmental history, from its chemical origins to its clinical applications, offering valuable insights for the ongoing quest for safer and more effective psychotropic agents.

References

- 1. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical and Clinical Pharmacology of this compound: Anxiolytic Effects and Prevention of Alcohol and Benzodiazepine Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Timeline of the Development of Antipsychotic Drugs - Voronoi [voronoiapp.com]

- 4. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical pharmacology of this compound: anxiolytic effects and prevention of alcohol and benzodiazepine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurochemical Profile of Cyamemazine and its Primary Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamemazine, a phenothiazine antipsychotic, exhibits a unique pharmacological profile characterized by its potent anxiolytic properties and a low incidence of extrapyramidal side effects.[1][2] This technical guide provides an in-depth analysis of the neurochemical properties of this compound and its two primary metabolites, monodesmethyl this compound and this compound sulfoxide. The document summarizes receptor binding affinities, details the experimental protocols for their determination, and visualizes the key signaling pathways involved. This comprehensive overview aims to support further research and development in the field of psychopharmacology.

Introduction

This compound (Tercian®) is a second-generation antipsychotic of the phenothiazine class, distinguished by its atypical properties despite its typical structural classification.[1][3] Its clinical efficacy in treating schizophrenia, particularly with associated anxiety, is attributed to its complex interaction with a wide range of neurotransmitter receptors.[1] Unlike typical antipsychotics, this compound's mechanism of action extends beyond dopamine D2 receptor antagonism, encompassing significant activity at serotonin, histamine, and adrenergic receptors. This multi-receptor profile is believed to underlie its anxiolytic effects and favorable side-effect profile.

This compound is metabolized in the liver to two main active metabolites: monodesmethyl this compound and this compound sulfoxide. Understanding the neurochemical properties of these metabolites is crucial for a complete picture of this compound's in vivo activity. This guide presents a detailed summary of the binding affinities of the parent drug and its metabolites, providing a quantitative basis for their pharmacological actions.

Receptor Binding Affinities

The affinity of this compound and its primary metabolites for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized in the tables below. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Profile of this compound

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine Receptors | ||

| D1 | 3.9 | |

| D2 | 5.8 | |

| D2L | 4.6 | |

| D2S | 3.3 | |

| D3 | 6.2 | |

| D4.2 | 8.5 | |

| D4.4 | 12 | |

| D5 | 10.7 | |

| Serotonin Receptors | ||

| 5-HT1A | >1000 | |

| 5-HT2A | 1.5 | |

| 5-HT2C | 11.8 | |

| 5-HT3 | 2900 | |

| 5-HT7 | 22 | |

| Histamine Receptors | ||

| H1 | 15 | |

| Adrenergic Receptors | ||

| α1 | High Affinity | |

| Muscarinic Receptors | ||

| M1-M5 | Moderate to High Affinity |

Table 2: Receptor Binding Profile of Monodesmethyl this compound

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine Receptors | ||

| D2 | 12 | |

| Serotonin Receptors | ||

| 5-HT2A | 1.5 | |

| 5-HT2C | 12 |

Table 3: Receptor Binding Profile of this compound Sulfoxide

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine Receptors | ||

| D2 | Reduced Affinity | |

| Serotonin Receptors | ||

| 5-HT2A | 39 | |

| 5-HT2C | Reduced Affinity | |

| Histamine Receptors | ||

| H1 | 15 |

Experimental Protocols

The determination of receptor binding affinities for this compound and its metabolites predominantly relies on competitive radioligand binding assays.

Competitive Radioligand Binding Assay

This technique is a cornerstone for measuring the affinity of a test compound (e.g., this compound) for a specific receptor. It involves the competition between a radiolabeled ligand with known affinity and a non-labeled test compound for binding to the receptor.

General Protocol:

-

Membrane Preparation:

-

Cell lines (e.g., CHO, HEK-293) stably expressing the human recombinant receptor of interest are cultured and harvested.

-

Alternatively, specific brain regions from laboratory animals (e.g., rat cerebral cortex, guinea pig cerebellum) are dissected.

-

The cells or tissues are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

The membrane preparation is incubated in assay tubes or microplates with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (this compound or its metabolites).

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Key Signaling Pathways

The therapeutic and side effects of this compound and its metabolites are mediated by their interaction with G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades. The primary mechanism involves antagonism, where the binding of the drug prevents the receptor from being activated by its endogenous ligand.

Dopamine D2 Receptor Signaling

This compound's antipsychotic effects are primarily attributed to its antagonism of D2 receptors. D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Serotonin 5-HT2A Receptor Signaling

The potent antagonism of 5-HT2A receptors by this compound is thought to contribute to its low incidence of extrapyramidal side effects. 5-HT2A receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Serotonin 5-HT2C Receptor Signaling

Antagonism of 5-HT2C receptors is strongly implicated in the anxiolytic properties of this compound. Similar to 5-HT2A receptors, 5-HT2C receptors are coupled to Gq/11 proteins and activate the PLC signaling cascade.

Histamine H1 Receptor Signaling

This compound's antagonism of H1 receptors contributes to its sedative effects. H1 receptors are also coupled to Gq/11 proteins, activating the PLC pathway.

Metabolism

This compound undergoes extensive metabolism in the liver, primarily through N-demethylation and oxidation, to form its main active metabolites, monodesmethyl this compound and this compound sulfoxide. Several cytochrome P450 (CYP) enzymes are involved in this process, including CYP1A2, CYP2C8, CYP2C9, and CYP3A4.

Discussion and Conclusion

The neurochemical profile of this compound and its primary metabolites reveals a complex interplay of interactions with multiple neurotransmitter systems. The high affinity of this compound for 5-HT2A and 5-HT2C receptors, in addition to its D2 receptor antagonism, provides a strong rationale for its atypical antipsychotic properties, including its anxiolytic effects and reduced risk of extrapyramidal symptoms.

The active metabolite, monodesmethyl this compound, largely retains the receptor binding profile of the parent compound, suggesting it contributes significantly to the overall therapeutic effect of this compound. In contrast, this compound sulfoxide shows a reduced affinity for D2 and 5-HT2C receptors but maintains a notable affinity for 5-HT2A and H1 receptors, which may influence the long-term effects and side-effect profile of the drug.

The detailed understanding of these neurochemical properties is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles. Further research into the functional consequences of these receptor interactions and the downstream signaling pathways will continue to elucidate the precise mechanisms underlying the unique clinical effects of this compound. This technical guide provides a foundational resource for researchers and clinicians working to advance the treatment of psychiatric disorders.

References

In-Vitro Characterization of Cyamemazine's Anxiolytic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyamemazine is a phenothiazine-class antipsychotic agent that exhibits notable anxiolytic properties, distinguishing it from many other neuroleptics.[1][2] This technical guide provides an in-depth overview of the initial in-vitro characterization of this compound, focusing on the molecular mechanisms believed to underlie its anxiolytic effects. The primary focus of this document is to present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to aid researchers and drug development professionals in understanding the foundational pharmacology of this compound.

The anxiolytic action of this compound is primarily attributed to its potent antagonist activity at serotonin 5-HT2C receptors.[3][4][5] Additionally, its interaction with other serotonin and dopamine receptor subtypes contributes to its overall pharmacological profile, including a lower incidence of extrapyramidal side effects compared to typical antipsychotics. This guide will delve into the in-vitro evidence that substantiates these claims.

Data Presentation: Receptor Binding Affinities of this compound

The following tables summarize the quantitative data on the binding affinities (Ki) of this compound for key serotonin and dopamine receptor subtypes. These values were determined through in-vitro radioligand binding assays using human recombinant receptors expressed in various cell lines. Lower Ki values are indicative of higher binding affinity.

| Receptor Subtype | Mean Ki (nM) | Cell Line | Reference |

| Serotonin Receptors | |||

| h5-HT2A | 1.5 | CHO | |

| h5-HT2C | 11.8 | CHO | |

| h5-HT7 | 22 | CHO | |

| h5-HT1A | 153 | CHO | |

| h5-HT3 | 2900 | HEK-293 | |

| Dopamine Receptors | |||

| hD2 | 5.8 | CHO | |

| hD3 | 10.4 | CHO | |

| hD4.4 | 19 | CHO | |

| hD1 | >1000 | L-cells |

Table 1: Binding affinities of this compound for human serotonin and dopamine receptor subtypes.

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental to determining the affinity of a compound for a specific receptor. The general protocol involves incubating a radiolabeled ligand that is known to bind to the receptor of interest with a cell membrane preparation containing the receptor, in the presence and absence of the test compound (this compound).

Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors (GPCRs).

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably expressing the human receptor of interest (e.g., 5-HT2A, 5-HT2C, D2).

-

Radioligands:

-

For 5-HT2A receptors: [3H]ketanserin

-

For 5-HT2C receptors: [3H]mesulergine

-

For D2 receptors: [3H]spiperone

-

-

Test Compound: this compound

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to near confluence.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd value, and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Intracellular Calcium Mobilization (for 5-HT2A/2C Receptors)

Activation of 5-HT2A and 5-HT2C receptors, which are Gq/11-coupled, leads to an increase in intracellular calcium. Antagonist activity can be measured by the ability of a compound to block the calcium release induced by a known agonist.

Objective: To determine the functional antagonist potency (IC50) of this compound at 5-HT2A and 5-HT2C receptors.

Materials:

-

Cell Lines: CHO or HEK-293 cells expressing the human 5-HT2A or 5-HT2C receptor.

-

Agonist: Serotonin (5-HT)

-

Test Compound: this compound

-

Fluorescent Calcium Indicator Dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to attach and grow to confluence.

-

Dye Loading:

-

Prepare a loading solution of the fluorescent calcium indicator dye in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.

-

-

Assay:

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Inject a fixed concentration of the agonist (e.g., EC80 of serotonin) into the wells.

-

Continue to record the fluorescence for 1-2 minutes to measure the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well.

-

Normalize the data, with the response in the absence of this compound representing 0% inhibition and the response in the presence of a saturating concentration of a known antagonist representing 100% inhibition.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathways and Visualizations

The anxiolytic and antipsychotic effects of this compound are rooted in its modulation of specific neurotransmitter signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.

5-HT2C Receptor Signaling Pathway (Antagonized by this compound)

The 5-HT2C receptor is a Gq/11-coupled GPCR. Its activation by serotonin typically leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. This compound acts as an antagonist at this receptor, blocking these downstream effects.

Caption: 5-HT2C receptor signaling pathway antagonized by this compound.

Dopamine D2 Receptor Signaling Pathway (Antagonized by this compound)

The dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound's antagonist activity at this receptor prevents this inhibition, thereby maintaining cAMP levels.

Caption: Dopamine D2 receptor signaling pathway antagonized by this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound.

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The in-vitro characterization of this compound reveals a unique pharmacological profile that underpins its anxiolytic properties. Its high affinity for and antagonist activity at 5-HT2C receptors are considered the primary drivers of its anxiolytic effects. Furthermore, its potent antagonism at 5-HT2A receptors, which is greater than its affinity for D2 receptors, likely contributes to the lower incidence of extrapyramidal side effects. The data and protocols presented in this guide provide a foundational understanding for further research and development of compounds targeting these pathways for the treatment of anxiety and psychotic disorders. The detailed methodologies and visual representations of signaling cascades offer a practical resource for scientists in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Impact of Cyamemazine on Histaminergic and Adrenergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyamemazine, a phenothiazine-class antipsychotic, exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's effects on the histaminergic and adrenergic systems. By functioning as an antagonist at histamine H1 and α1-adrenergic receptors, this compound elicits significant sedative and hypotensive effects, respectively. This document collates quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Receptor Binding Data

This compound and its metabolites demonstrate notable affinity for histamine H1 and adrenergic receptors. The following tables summarize the inhibitory constants (Ki) from various radioligand binding assays, providing a quantitative measure of this affinity. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound and its Metabolites for Histamine H1 Receptors

| Compound | Receptor | Ki (nM) | Experimental System |

| This compound | Histamine H1 | 1.3 | Guinea Pig Cerebellum |

| This compound sulfoxide | Histamine H1 | 15 | Guinea Pig Cerebellum[1] |

Table 2: Binding Affinity (Ki) of this compound for Adrenergic Receptors

| Compound | Receptor | Ki (nM) | Experimental System |

| This compound | α1-adrenergic | 2.6 | Rat Cerebral Cortex |

| This compound | α2-adrenergic | 48 | Rat Cerebral Cortex |

Effects on the Histaminergic System

This compound is a potent antagonist of the histamine H1 receptor. This action is the primary mechanism behind its sedative and hypnotic properties. Many first-generation antihistamines are known to be inverse agonists, and it is plausible that this compound shares this characteristic, reducing the receptor's basal activity even in the absence of histamine.[2][3]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular calcium, along with the action of DAG in activating protein kinase C (PKC), leads to a variety of cellular responses, including smooth muscle contraction and neuronal excitation.

Effects on the Adrenergic System

This compound also acts as an antagonist at α1-adrenergic receptors. This blockade of α1-adrenoceptors on vascular smooth muscle leads to vasodilation and is the underlying cause of one of its notable side effects: orthostatic hypotension (a drop in blood pressure upon standing).

Alpha-1 Adrenergic Receptor Signaling Pathway

Similar to the H1 receptor, the α1-adrenergic receptor is a GPCR that couples to the Gq/11 protein. Activation by endogenous catecholamines like norepinephrine leads to the activation of phospholipase C and the subsequent production of IP3 and DAG. This signaling cascade results in an increase in intracellular calcium, leading to the contraction of smooth muscle cells, such as those in blood vessels, causing vasoconstriction and an increase in blood pressure. This compound's antagonism at this receptor prevents this cascade, leading to vasodilation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with histaminergic and adrenergic receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the Ki of this compound for the histamine H1 receptor.

-

Materials:

-

Receptor Source: Membranes from guinea pig cerebellum, known to express a high density of H1 receptors, or from cell lines (e.g., CHO, HEK-293) recombinantly expressing the human H1 receptor.[1]

-

Radioligand: [3H]pyrilamine (mepyramine), a selective H1 receptor antagonist.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 1 µM triprolidine).

-

Test Compound: this compound, dissolved in an appropriate solvent.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [3H]pyrilamine (typically at or below its Kd value), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add the non-labeled antagonist.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Objective: To determine the Ki of this compound for α1-adrenergic receptors.

-

Materials:

-

Receptor Source: Membranes from rat cerebral cortex.[1]

-

Radioligand: [3H]prazosin, a selective α1-adrenergic receptor antagonist.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled α1 antagonist (e.g., 10 µM phentolamine).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

-

Procedure: The procedure is analogous to the H1 receptor binding assay, with the substitution of the appropriate receptor source and radioligand.

Functional Assays

These assays measure the cellular response to receptor activation or blockade.

-

Objective: To assess the antagonist effect of this compound on histamine- or norepinephrine-induced intracellular calcium mobilization.

-

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the target receptor (H1 or α1).

-

Calcium Indicator Dye: A fluorescent dye that binds to calcium, such as Fura-2 AM or Fluo-4 AM.

-

Agonist: Histamine (for H1) or norepinephrine (for α1).

-

Test Compound: this compound.

-

-

Procedure:

-

Cell Culture and Dye Loading: Plate cells in a multi-well plate and allow them to adhere. Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Agonist Stimulation: Add a fixed concentration of the agonist (histamine or norepinephrine) to stimulate the receptors.

-

Fluorescence Measurement: Immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the agonist-induced calcium response as a function of this compound concentration to determine the IC50 of this compound's inhibitory effect.

-

-

Objective: To measure the effect of this compound on the production of inositol phosphates, a downstream product of Gq-coupled receptor activation.

-

Materials:

-

Cells: A suitable cell line expressing the receptor of interest.

-

Radiolabel: [3H]myo-inositol.

-

Agonist: Histamine or norepinephrine.

-

Test Compound: this compound.

-

Lithium Chloride (LiCl): To inhibit the degradation of inositol phosphates.

-

-

Procedure:

-

Cell Labeling: Incubate the cells with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Pre-incubate the labeled cells with LiCl and varying concentrations of this compound.

-

Agonist Stimulation: Add the agonist to stimulate IP production.

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Separation and Quantification: Separate the different inositol phosphate species using anion-exchange chromatography and quantify the radioactivity in each fraction.

-

Data Analysis: Determine the inhibitory effect of this compound on agonist-stimulated IP accumulation.

-

Conclusion

This compound's pharmacological profile is significantly influenced by its potent antagonism of both histamine H1 and α1-adrenergic receptors. These interactions are the molecular basis for its sedative and hypotensive side effects, respectively. A thorough understanding of these off-target activities is crucial for the clinical management of patients treated with this compound and for the development of future antipsychotics with improved side-effect profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the complex pharmacology of this compound and related compounds.

References

- 1. Active this compound metabolites in patients treated with this compound (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterium-Labeled Cyamemazine for Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterium-labeled cyamemazine, a crucial tool for metabolic studies. This compound, a phenothiazine derivative with antipsychotic and anxiolytic properties, undergoes extensive metabolism in the liver.[1] The use of stable isotope-labeled analogues, such as deuterium-labeled this compound, is instrumental in elucidating its metabolic fate, quantifying metabolites in biological samples, and providing critical data for drug development.[2][3]

Introduction to Deuterium Labeling in Drug Metabolism

Deuterium, a stable isotope of hydrogen, has become an invaluable tool in pharmaceutical research. Its incorporation into a drug molecule does not significantly alter its pharmacological properties but provides a distinct mass signature that allows for its differentiation from unlabeled counterparts using mass spectrometry. This is particularly useful in metabolic studies to track the biotransformation of a drug and to serve as an internal standard for accurate quantification of the parent drug and its metabolites.

Metabolic Pathways of this compound

This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] The main metabolic routes are N-mono-demethylation and mono-oxidation (including S-oxidation and hydroxylation).[1] Secondary metabolic pathways can lead to N,N-di-demethylated and N-demethylated mono-oxidized products. The key CYP isoenzymes involved in this compound metabolism are CYP1A2, CYP3A4, CYP2C8, and CYP2C9.

Synthesis of [²H₆]this compound Maleate

A reported novel synthesis of [²H₆]this compound maleate provides a practical route for obtaining this labeled compound for metabolic research. The synthesis involves a multi-step process starting from commercially available reagents.

Synthetic Workflow

The overall workflow for the synthesis of [²H₆]this compound maleate is depicted below.

Experimental Protocols

The following protocols are based on the published synthesis of [²H₆]this compound maleate.

Synthesis of 10-(3-amino-2-methylpropyl)phenothiazine-2-carbonitrile (Intermediate 3)

A detailed procedure for the synthesis of the key intermediate is not fully provided in the searched articles, but it involves the reaction of 3-cyanophenothiazine with a suitable side chain precursor, followed by transformations to introduce the amino group.

Synthesis of [²H₆]-10-(3-(dimethylamino)-2-methylpropyl)phenothiazine-2-carbonitrile

To a solution of 10-(3-amino-2-methylpropyl)phenothiazine-2-carbonitrile in a suitable solvent, deuterated paraformaldehyde (D₂CO)n and a reducing agent such as sodium cyanoborohydride are added. The reaction mixture is stirred at room temperature until completion. The product is then extracted and purified.

Synthesis of [²H₆]this compound Maleate (Final Product)

The purified [²H₆]-10-(3-(dimethylamino)-2-methylpropyl)phenothiazine-2-carbonitrile is dissolved in ethanol. A solution of maleic acid in ethanol is added, and the mixture is stirred. The resulting precipitate of [²H₆]this compound maleate is collected by filtration and dried.

Data Presentation

The following table summarizes the quantitative data for the synthesis of unlabeled and deuterium-labeled this compound, as reported in the literature.

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| This compound Maleate | 10-(3-amino-2-methylpropyl)phenothiazine-2-carbonitrile | Formaldehyde, Sodium cyanoborohydride, Maleic acid | Ethanol | 38 |

| [²H₆]this compound Maleate | 10-(3-amino-2-methylpropyl)phenothiazine-2-carbonitrile | Deuterated paraformaldehyde, Sodium cyanoborohydride, Maleic acid | Ethanol | Not explicitly stated |

Note: The yield for the final deuterium-labeled product was not explicitly provided in the referenced literature.

Conclusion

The synthesis of deuterium-labeled this compound is a critical step in advancing our understanding of its metabolic profile. The availability of a robust synthetic route, as outlined in this guide, enables researchers to conduct detailed pharmacokinetic and metabolic studies. These studies are essential for optimizing drug therapy, assessing potential drug-drug interactions, and ensuring the safety and efficacy of this compound in clinical practice. The use of stable isotope labeling remains a cornerstone of modern drug development, providing invaluable insights into the complex processes of drug metabolism.

References

A Technical Guide to the Nonclassical Crystallization of Cyamemazine L-tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nonclassical crystallization pathway of cyamemazine L-tartrate, an antipsychotic drug. The formation of this kryptoracemic salt from a slurry of this compound and L-tartaric acid in isopropanol deviates from classical crystallization models, proceeding through unique intermediate liquid crystalline phases. This document outlines the experimental methodologies for observing this phenomenon and presents the key data that elucidates the mechanism.

Overview of the Nonclassical Crystallization Pathway

The crystallization of this compound L-tartrate is not a direct precipitation of crystalline solids from solution. Instead, it follows a multi-step, nonclassical pathway.[1][2] The process begins with the dissolution of this compound in isopropanol, which then reacts with solid L-tartaric acid. This leads to the formation of mobile, liquid crystalline (LC) droplets of this compound L-tartrate.[1][2] These droplets are driven towards the remaining L-tartaric acid crystals, a phenomenon attributed to the Marangoni effect.[1] Subsequently, these LC droplets coalesce in the vicinity of the acid crystals, forming a dense, liquid crystalline phase. It is from this dense phase that the final, solid salt spherulites nucleate and grow. This entire process can be visualized as a sequence of phase transformations, from solution to intermediate liquid crystal phases, and finally to the solid crystalline state.

Experimental Protocols

The investigation into the nonclassical crystallization of this compound L-tartrate employs a combination of in situ imaging and analytical techniques to characterize the transient intermediate phases.

Slurry Conversion Crystallization

The core of the experimental setup is the slurry conversion of this compound and L-tartaric acid into the L-tartrate salt.

Materials:

-

This compound (free base)

-

L-tartaric acid

-

Isopropanol (analytical purity)

Procedure:

-

Combine 10 mg of this compound and 4.64 mg of L-tartaric acid (a 1:1 molar ratio) in a 35 mm glass-bottom cell culture dish.

-

Add 2 mL of isopropanol to the dish.

-

Seal the dish to prevent solvent evaporation.

-

The transformation occurs at room temperature without stirring.

Initial visual observation reveals the rapid dissolution of most this compound crystals, while L-tartaric acid crystals remain largely undissolved. Within minutes, yellow-colored streams and an increase in solution viscosity are noticeable, signaling the formation of the intermediate phases.

Analytical Methods

A suite of analytical techniques is used to monitor the crystallization process in situ.

2.2.1 Polarized Light Microscopy

Used to identify birefringent phases, such as liquid crystals and crystalline solids. The intermediate droplets and the dense phase exhibit birefringence and a characteristic Maltese cross extinction pattern, confirming their liquid crystalline nature. The final product appears as salt spherulites.

2.2.2 In Situ X-ray Diffraction (XRD)

To identify the solid forms that emerge during the crystallization, in situ XRD is performed.

| Parameter | Value |

| Instrument | Empyrean PANalytical Powder Diffractometer |

| Configuration | Debye–Scherrer transmission |

| Wavelength (λ) | 1.54184 Å (Cu,Kα) |

| Voltage | 45 kV |

| Current | 40 mA |

| Sample Holder | 0.5 mm borosilicate-glass capillary |

| Measurement Range | 5–30 ° 2θ |

| Step Size | 0.013 ° 2θ |

| Measurement Rate | 150 s per step |

| Table 1: In Situ XRD Experimental Parameters. |

2.2.3 In Situ Stimulated Raman Scattering (SRS) Imaging

SRS microscopy provides chemical specificity to the imaging, allowing for the identification and mapping of the different chemical species throughout the crystallization process. The nitrile group (C≡N) of this compound serves as a vibrational probe.

| Parameter | Value |